2,5,8-Triazaspiro[3.5]nonan-7-one
Description
2,5,8-Triazaspiro[3.5]nonan-7-one is a nitrogen-rich spirocyclic compound characterized by a central spiro[3.5]nonane core with three nitrogen atoms (triaza) and a ketone group. Its tert-butyl derivative, tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS 1839060-95-5), has a molecular formula of C11H19N3O3 and a molecular weight of 241.29 g/mol . This compound is synthesized via Boc protection/deprotection strategies and reductive amination, as inferred from related spirocyclic syntheses . Safety data indicate hazards such as skin irritation (H315) and respiratory sensitization (H335), necessitating careful handling .
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2,5,8-triazaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C6H11N3O/c10-5-1-9-6(4-8-5)2-7-3-6/h7,9H,1-4H2,(H,8,10) |
InChI Key |
RTDDUJYDBQBDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC2(N1)CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Triazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a carbonyl compound, followed by cyclization to form the spiro structure. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Triazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro structure allows for substitution reactions at various positions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
2,5,8-Triazaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,5,8-Triazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Heteroatom Variations
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one (CAS 1546282-91-0)
- Structure : Replaces one nitrogen with oxygen (2-oxa).
- Molecular Formula : C6H10N2O2; MW : 142.16 g/mol .
- Properties : Reduced nitrogen content lowers basicity compared to the triaza analogue. Available as a room-temperature-stable powder, but safety data are unspecified .
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Dihydrochloride (CAS 2361644-54-2)
- Structure : Contains an oxygen atom (5-oxa) and exists as a hydrochloride salt.
- Molecular Formula : C6H12Cl2N2O2; MW : 215.1 g/mol .
- Properties : Enhanced solubility due to the hydrochloride form. Classified as a "versatile small molecule scaffold" for drug discovery .
- Synthesis : Likely involves reductive amination or hydrogenation, similar to other spirocyclic compounds .
2-Thiaspiro[3.5]nonan-7-one (CAS 1557247-28-5)
Analogues with Functional Group Modifications
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5)
- Structure : Incorporates a phenyl group and oxygen (7-oxa).
- Molecular Formula: C13H15NO2; MW: 217.26 g/mol .
- Used in pharmaceuticals and material science .
9-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Bioactive Analogues and Enzyme Inhibitors
1,3,8-Triazaspiro[4.5]decane-2,4-dione (Compound 11)
- Structure : Larger spiro[4.5]decane core with three nitrogens.
- Bioactivity : Inhibits PHD2 and PHD3 enzymes (HIF-1α pathway) with IC50 values in the micromolar range .
- Comparison: The spiro[3.5]nonane core in 2,5,8-triazaspiro[3.5]nonan-7-one may offer conformational advantages for target binding.
2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride (CAS 1818847-63-0)
Q & A
Q. What are the key challenges in synthesizing 2,5,8-Triazaspiro[3.5]nonan-7-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of spirocyclic compounds often faces challenges such as ring strain and competing side reactions. For triazaspiro frameworks, nucleophilic substitution at the amine groups (e.g., using benzyl chloroformate or similar reagents) is a common approach . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reagents) can mitigate side products like over-alkylated derivatives. For example, using a polar aprotic solvent (e.g., DMF) at 0–5°C may enhance selectivity for the spirocyclic product. Monitoring intermediates via LC-MS or TLC is critical for real-time adjustments .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for spirojunction signals (e.g., quaternary carbons at ~100–110 ppm and split proton peaks due to restricted rotation).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected m/z 142.16 for CHNO) and fragmentation patterns .
- HPLC : Use reverse-phase chromatography to assess purity. Gradient elution with 0.1% TFA in acetonitrile/water resolves polar impurities common in nitrogen-rich spiro compounds .
Q. What are the common impurities observed during the synthesis of this compound, and how can they be identified?
- Methodological Answer : Impurities often arise from incomplete ring closure (e.g., linear precursors) or oxidation byproducts. LC-MS/MS can differentiate these via mass shifts (e.g., +16 Da for oxidation products). Comparative analysis with reference standards (e.g., linear amine intermediates) and spiking experiments in HPLC help identify retention times for specific impurities .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its reactivity in ring-opening or functionalization reactions?
- Methodological Answer : The spirocyclic structure imposes steric constraints, limiting access to reactive sites. Computational modeling (e.g., DFT calculations) predicts preferred conformers and reactive pathways. For example, the oxa/diaza analogs show higher reactivity at the less hindered nitrogen atom . Experimental validation via kinetic studies under varying temperatures and catalysts (e.g., Pd/C for hydrogenation) can confirm computational predictions .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding modes. Use PubChem CID 84020714 (related analog) to derive pharmacophore features like hydrogen-bond donors/acceptors . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
Q. How can researchers resolve contradictions in reported bioactivity data for spirocyclic compounds like this compound?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, solvent) or impurities. Standardize protocols using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
